1-Bromo-2-(3-chloropropoxy)benzene

Description

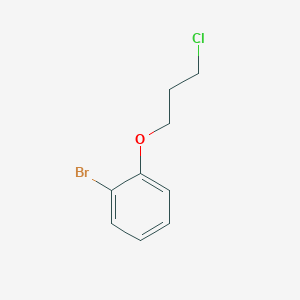

1-Bromo-2-(3-chloropropoxy)benzene (CAS: 64010-39-5) is a halogenated aromatic ether with the molecular formula C₉H₁₀BrClO and a molecular weight of 249.54 g/mol . Structurally, it features a bromine atom at the ortho position of the benzene ring and a 3-chloropropoxy group (–O–CH₂CH₂CH₂Cl) as the substituent. This compound is commercially available for synthetic applications, as indicated by suppliers like CymitQuimica . Its ether linkage and halogenated moieties make it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of functionalized aromatic systems.

Properties

IUPAC Name |

1-bromo-2-(3-chloropropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXYXHHAKCIOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621989 | |

| Record name | 1-Bromo-2-(3-chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64010-39-5 | |

| Record name | 1-Bromo-2-(3-chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(3-chloropropoxy)benzene can be synthesized through a multi-step process involving the following steps:

Preparation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.

Etherification: The 2-bromophenol is then reacted with 3-chloropropyl chloride in the presence of a base like potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(3-chloropropoxy)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Products include substituted benzene derivatives.

Oxidation: Products include phenols and quinones.

Reduction: Products include hydrocarbons like benzene derivatives without halogen substituents.

Scientific Research Applications

1-Bromo-2-(3-chloropropoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for potential pharmacological properties and as a building block in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(3-chloropropoxy)benzene involves its interaction with various molecular targets, depending on the specific application. For instance, in nucleophilic substitution reactions, the bromine or chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In biological systems, it may interact with enzymes or receptors, altering their activity or function.

Comparison with Similar Compounds

1-(3-Bromopropoxy)-4-chlorobenzene

- Structure : Chlorine and bromine are positioned para to each other on the benzene ring, with a 3-bromopropoxy group (–O–CH₂CH₂CH₂Br) .

- Key Differences : The reversed positions of Br and Cl compared to 1-bromo-2-(3-chloropropoxy)benzene lead to distinct electronic and steric effects. X-ray crystallography reveals a mean C–C bond length of 0.014 Å and an R-factor of 0.078 , indicating a stable crystal lattice influenced by para-substitution .

1-Bromo-2-(2-chloro-2-methylpropyl)benzene

- Structure : Contains a branched 2-chloro-2-methylpropyl group (–CH₂C(CH₃)₂Cl) instead of a linear chloropropoxy chain .

- Reactivity : The bulky substituent increases steric hindrance, favoring reactions like hydrochlorination over nucleophilic substitutions. Reported synthesis yields reach 95% under boron-catalyzed conditions .

1-Bromo-2-(phenylethynyl)benzene

- Structure : Substituted with a phenylethynyl group (–C≡C–Ph), introducing sp-hybridized carbons .

- Applications : Used in gold-catalyzed cyclization-migration reactions to form dihydrophenanthrene derivatives. Its electronic properties enable regioselective bond activation .

Electronic and Steric Effects

| Compound | Substituent Type | Electronic Effect | Steric Hindrance |

|---|---|---|---|

| This compound | Ether (–O–CH₂CH₂CH₂Cl) | Electron-donating (oxygen) + polar (Cl) | Moderate (linear chain) |

| 1-Bromo-2-(phenylethynyl)benzene | Alkyne (–C≡C–Ph) | Electron-withdrawing (sp-hybridized) | Low |

| 1-Bromo-2-(2-chloro-2-methylpropyl)benzene | Alkyl (–CH₂C(CH₃)₂Cl) | Weakly electron-donating | High (branched chain) |

Physical and Crystallographic Properties

- 1-Bromo-2-(phenylselenyl)benzene : Features a selenium substituent, leading to a mean Se–C bond length of 1.92 Å and a bond angle of 98° . The twisted aromatic rings contrast with the planar structure of this compound .

- 1-(3-Bromopropoxy)-4-chlorobenzene : Exhibits a more symmetrical crystal lattice (R-factor = 0.078) compared to the ortho-substituted target compound .

Biological Activity

1-Bromo-2-(3-chloropropoxy)benzene, with the CAS number 64010-39-5, is an organic compound characterized by the molecular formula and a molecular weight of 249.53 g/mol. This compound features a bromine atom and a chloropropoxy group attached to a benzene ring, which contributes to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of this compound can be achieved through the reaction of 2-bromophenol with 1-bromo-3-chloropropane in the presence of potassium carbonate as a base in dimethylformamide (DMF). The reaction conditions typically involve stirring at room temperature for approximately 16 hours .

The biological activity of this compound is not extensively documented; however, compounds with similar structures often exhibit significant interactions with various biological targets. The presence of halogen substituents (bromine and chlorine) may enhance lipophilicity and facilitate membrane permeability, which could influence their interaction with cellular receptors and enzymes.

Potential Biological Activities

Based on structural analogs, this compound may exhibit:

- Antimicrobial Activity : Compounds with halogen substituents are known for their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Anticancer Properties : Similar phenolic compounds have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Substituted aromatic compounds can modulate inflammatory pathways, potentially reducing cytokine production.

Comparative Analysis

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Limited direct data; potential inferred from analogs |

| Brominated Phenols | Antimicrobial | Effective against bacteria; disrupts membranes |

| Chlorinated Phenols | Anti-inflammatory | Inhibits cytokine production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.